N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

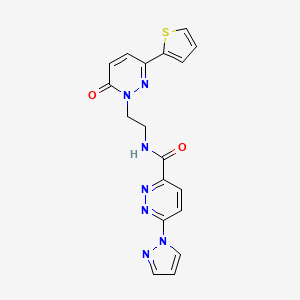

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a unique structural architecture. Its core consists of two pyridazine rings: one substituted with a thiophen-2-yl group at the 3-position and a ketone at the 6-position, and the other bearing a pyrazole moiety at the 6-position and a carboxamide group at the 3-position.

Its structural analogs, such as those in and , indicate possible roles in enzyme inhibition or receptor antagonism .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2S/c26-17-7-5-13(15-3-1-12-28-15)23-25(17)11-9-19-18(27)14-4-6-16(22-21-14)24-10-2-8-20-24/h1-8,10,12H,9,11H2,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMQAMPBANOXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridazine core, a thiophene ring, and a pyrazole moiety. Its molecular formula is , with a molecular weight of 335.39 g/mol. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N5O2S |

| Molecular Weight | 335.39 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or protein-protein interactions. Compounds with similar structures have shown efficacy in targeting various biological pathways, including those involved in cancer progression and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the pyridazine scaffold. For instance, compounds with similar structural features have been reported to exhibit selective cytotoxicity against various cancer cell lines. A notable example is ZW4864, which demonstrated significant inhibition of the β-catenin/BCL9 interaction, a pathway often dysregulated in cancers .

Case Study: Inhibition of β-Catenin Signaling

A study investigating small-molecule inhibitors for β-catenin signaling revealed that modifications to the pyrazole and pyridazine moieties significantly influenced their potency. The compound ZW4864, which shares structural similarities with this compound, exhibited an inhibition constant () of 0.76 μM . This suggests that the compound under consideration may also possess similar inhibitory effects on critical signaling pathways.

Enzymatic Inhibition

In addition to anticancer properties, pyridazinone derivatives are known for their ability to inhibit various enzymes. For example, sulfonamide derivatives have been shown to mimic natural substrates and effectively inhibit enzymes involved in metabolic pathways . The mechanism typically involves binding to the active site of target enzymes, disrupting their function.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| ZW4864 | Contains pyrazole and pyridazine | Inhibits β-catenin signaling |

| N-(2-(6-oxo-3-thiophen-2-yl)pyridazin-1(6H)-yl)ethyl | Similar core structure | Potential anticancer activity |

| N-(2-methoxyethyl)-2-(6-oxo-3-thiophen-2-yl)pyridazin | Variants with different substituents | Antimicrobial properties |

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanisms of action may involve:

- Induction of apoptosis.

- Cell cycle arrest.

Research has shown that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy.

Antimicrobial Properties

The compound has demonstrated activity against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could be crucial for developing anti-inflammatory drugs.

Case Studies

Several case studies have documented the biological activity of compounds with structural similarities to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide:

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of related pyridazine derivatives. Results indicated that these compounds could induce apoptosis in human cancer cell lines, suggesting a similar potential for the target compound.

Case Study 2: Antimicrobial Screening

In another study, derivatives featuring thiophene and pyridazine rings were tested against various bacterial strains. The findings highlighted significant antimicrobial activity, supporting further exploration of the target compound in this domain.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiophene vs. Phenyl Groups: The target compound’s thiophen-2-yl group may enhance π-π stacking and electron-rich interactions compared to phenyl-substituted analogs like 6a .

Pyrazole vs. Piperazine/Pyrrolidine : The pyrazole in the target compound offers hydrogen-bonding capability, contrasting with the phenylpiperazine in 6a (), which may enhance solubility or receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.